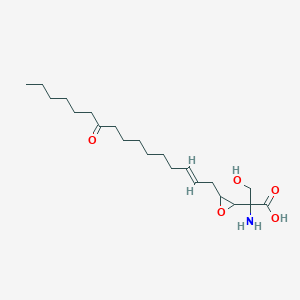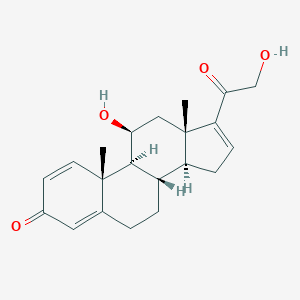
11β,21-二羟基孕-1,4,16-三烯-3,20-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione is a steroid compound that has been studied in various contexts, particularly in the field of medicinal chemistry and steroid synthesis. Its synthesis and properties have been the subject of multiple research efforts.
Synthesis Analysis
The synthesis of related steroid compounds often involves complex chemical processes. García-Martínez et al. (1993) describe a three-step synthesis of a similar compound, highlighting the complexity and precision required in steroid synthesis (García‐Martínez, Reyes-López, & Joseph-Nathan, 1993). Similarly, other studies have explored various synthetic routes and chemical transformations to produce related steroid compounds, emphasizing the diversity of methods that can be applied in steroid synthesis (Toscano et al., 1977).
Molecular Structure Analysis
The molecular structure of steroids like 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione is complex and often characterized using advanced spectroscopic techniques. For example, nuclear magnetic resonance (NMR) spectroscopy is a common tool used to characterize such compounds (Kirk & Yeoh, 1983).
Chemical Reactions and Properties
Steroid compounds typically undergo various chemical reactions, including halogenation, epoxidation, and dehydrogenation. These reactions can alter the chemical properties of the steroid, affecting its biological activity and utility (Fokina & Donova, 2003).
Physical Properties Analysis
The physical properties of steroids like 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione, such as solubility, melting point, and crystalline structure, are crucial for their application in pharmaceutical formulations. These properties are often influenced by the specific functional groups and overall molecular structure of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, define the interactions of steroids with biological systems and their potential as therapeutic agents. Studies often focus on how modifications to the steroid structure impact these properties, leading to potential new drug candidates (Andryushina et al., 2018).
科学研究应用
生物活性化合物鉴定
对 "11β,21-二羟基孕-1,4,16-三烯-3,20-二酮" 衍生物的研究已经鉴定了具有潜在抗炎和细胞毒活性的生物活性化合物。例如,从夹竹桃中分离出的化合物被发现对某些人类细胞系表现出显着的抗炎活性和细胞毒性,突出了它们的潜在治疗应用 (Bai 等人,2007)。
生物降解和生物转化
已经研究了微生物对相关类固醇衍生物的生物降解和生物转化过程,以了解它们的代谢途径并探索有价值的类固醇中间体的生产。例如,对微生物转化 "孕-4,9(11)-二烯-17α,21-二醇-3,20-二酮乙酸酯" 的研究概述了产生关键类固醇中间体的途径,这对于现代糖皮质激素的合成至关重要 (Fokina 等人,2003)。
合成方法
类固醇衍生物(包括 "11β,21-二羟基孕-1,4,16-三烯-3,20-二酮")的合成进展对于开发有效的药物生产方法至关重要。已经开发出创新的合成方法来提高类固醇类药物的产量和经济效益,如 21-乙酰氧基孕-1,4,9(11)-三烯-17α,21-二醇-3,20-二酮的新型合成方法 (Diep & Huy,2019)。
作用机制
Target of Action
Deoxyprednisolone-16-ene, also known as 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione, is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors (GRs) that are expressed throughout the body .
Mode of Action
The compound binds to the glucocorticoid receptor, leading to changes in gene expression over hours to days . The short-term effects of corticosteroids like Deoxyprednisolone-16-ene include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
Upon binding to the glucocorticoid receptor, Deoxyprednisolone-16-ene influences several biochemical pathways. These include the suppression of pro-inflammatory genes, leading to a decrease in the production of cytokines, chemokines, adhesion molecules, and inflammatory enzymes . This results in the compound’s anti-inflammatory and immunosuppressive properties .
Pharmacokinetics
It is known that glucocorticoids like deoxyprednisolone-16-ene are generally well-absorbed and widely distributed in the body .
Result of Action
The molecular and cellular effects of Deoxyprednisolone-16-ene’s action include a reduction in inflammation and suppression of the immune response . This makes it useful in the treatment of a variety of conditions, including inflammatory and autoimmune diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Deoxyprednisolone-16-ene. For example, factors such as pH and temperature can affect the stability of the compound . Additionally, individual patient factors, such as genetic variations in the glucocorticoid receptor, can influence the compound’s efficacy .
属性
IUPAC Name |
(8S,9S,10R,11S,13S,14S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,17,19,22,24H,3-5,10-11H2,1-2H3/t14-,15-,17-,19+,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIAZKUMDZKRSI-SCVOTXIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3103-17-1 |
Source


|
| Record name | Deoxyprednisolone-16-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003103171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEOXYPREDNISOLONE-16-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690A9G75VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

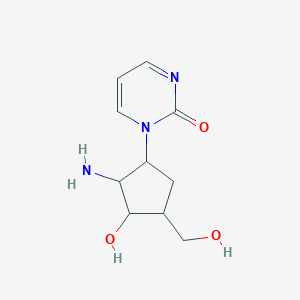

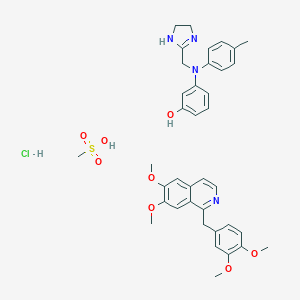
![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)

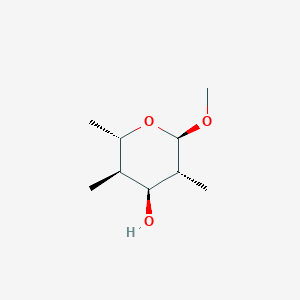



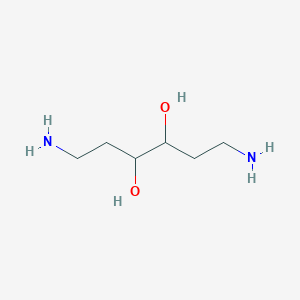
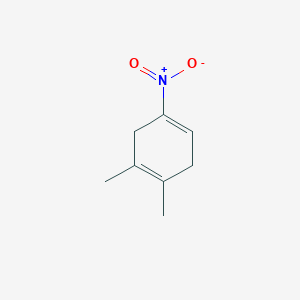

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)
